(2R,3S)-Piperazine-2,3-dicarboxylic acid
Description
Properties
CAS No. |
84619-47-6 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2S,3R)-piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)/t3-,4+ |
InChI Key |
ZLSOKZQPVJYNKB-ZXZARUISSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H](N1)C(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
(2R,3S)-Piperazine-2,3-dicarboxylic acid is a piperazine derivative that acts as an antagonist for N-methyl-D-aspartate receptors (NMDARs) and GluK1-containing kainate receptors . NMDAR antagonists have been investigated for the treatment of neurological disorders, such as epilepsy, chronic pain, and neurodegenerative disorders like ischemia, Alzheimer’s, and Parkinson’s diseases .
Scientific Research Applications
Piperazine-2,3-dicarboxylic acid derivatives have demonstrated a range of applications in scientific research, primarily related to their activity as receptor antagonists.
NMDA Receptor Antagonists:
- Subtype Selectivity Certain N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid display improved relative affinity for GluN2C and GluN2D subunits versus GluN2A and GluN2B subunits of NMDARs . Several antagonists that interact with the glutamate binding site on GluN2 subunits have been developed .
- (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) PBPD is a competitive NMDA receptor antagonist with an atypical selectivity pattern among NMDA receptor 2 subunits (NR2) . Derivatives of PBPD tested at rat brain NMDA receptors using L-[3H]-glutamate binding assays and at recombinant receptors have shown that substituting linearly arranged ring structures – fluorenone or phenanthrene groups – retained or enhanced activity .
- (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) PPDA displayed a 30- to 78-fold increase in affinity for native NMDA receptors relative to PBPD . At recombinant receptors, PPDA displayed a 16-fold (NR2B) to 94-fold (NR2C) increase in affinity over PBPD .
Kainate Receptor Antagonists:
- GluK1 Selectivity Some piperazine-2,3-dicarboxylic acid derivatives also display subtype-selectivity among the kainate receptor family . Compounds were potent kainate receptor antagonists and selective for GluK1 versus GluK2, GluK3, and AMPA receptors .
Case Studies:
- UBP791 ((2S,3R)-1-(7-(2-carboxyethyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid)** This PPDA derivative inhibits GluN2C/2D with 40-fold selectivity over GluN2A-containing receptors .
- UBP1700 ((2S,3R)-1-(7-(2-carboxyvinyl)phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid) This compound shows over 50-fold GluN2C/2D-selectivity over GluN2A with potencies in the low nanomolar range .
Table of Piperazine-2,3-dicarboxylic Acid Derivatives and their Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-2,3-dicarboxylic Acid Derivatives
Table 1: Key Derivatives of Piperazine-2,3-dicarboxylic Acid
Structural and Functional Insights
- Substituent Position : Moving the phenanthrene moiety from position 2 (PPDA) to 3 (UBP141) enhances GluN2D selectivity .
- Halogenation : Bromine at the 9-position (UBP145) increases lipophilicity and receptor-binding stability, improving both potency (IC50 ~100 nM) and selectivity .
- Stereochemistry : The (2R,3S) configuration in UBP145 aligns optimally with the GluN2D ligand-binding domain, reducing off-target effects on GluN2A/B .
Non-Piperazine Dicarboxylic Acid Analogues
Table 2: Comparison with Other Dicarboxylic Acid Derivatives
Functional Contrasts
- Quinolinic Acid: Unlike the antagonistic piperazine derivatives, quinolinic acid is an NMDA agonist, inducing excitotoxicity via GluN2A/B activation .
- Aziridine Analogue : The constrained aziridine ring prevents interactions with NMDA receptors, redirecting its function to protease inhibition .
Preparation Methods
Key Steps:
-
Acid Chloride Preparation : Carboxylic acids (e.g., phenanthrene-2-carboxylic acid) are treated with thionyl chloride (SOCl₂) to generate reactive acyl chlorides.
-
Cis-Piperazine Reactivity : The cis-isomer of piperazine-2,3-dicarboxylic acid reacts with acyl chlorides in a biphasic system (e.g., aqueous NaOH and organic solvent) to form amide bonds.
Table 1: Reaction Parameters for Schotten-Baumann Synthesis
Hydrogenation of Alkyne Intermediates
Catalytic hydrogenation of alkyne-substituted piperazine derivatives is a scalable method for synthesizing this compound.
Mechanistic Insights:
-
Alkyne Precursor Synthesis : Propargylamine derivatives are coupled with diketones (e.g., 8-azepine-spiral shell diketones) to form alkyne-linked intermediates.
-
Hydrogenation Conditions : Pd/C catalysts in ethanol under H₂ gas (1–2 atm) reduce the alkyne to a saturated bond, preserving the cis-stereochemistry of the piperazine core.
Table 2: Hydrogenation Optimization
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Solvent | Ethanol | |
| H₂ Pressure | 1–2 atm | |
| Reaction Time | 5–12 hours | |
| Yield | 95.6% (for alkyne reduction) |
Asymmetric Catalysis and Chiral Resolution
While direct asymmetric synthesis of this compound is less documented, chiral resolution of racemic mixtures is a viable alternative.
Strategy:
Table 3: Chiral Resolution Approaches
| Method | Reagents/Conditions | Yield (%) | Purity (ee) | Reference |
|---|---|---|---|---|
| Crystallization | Camphorsulfonic acid, ethanol/H₂O | 45–50 | >95% | |
| Enzymatic | Lipases, pH 7–8, 37°C | 40–60 | >90% |
Oxidation of Quinoline Derivatives
Oxidative cleavage of 8-substituted quinolines provides a pathway to pyridine-2,3-dicarboxylic acids, which can be adapted for piperazine analogs.
Key Reaction:
Table 4: Oxidation Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Oxidant | 30% H₂O₂ | |
| Base | 26% KOH | |
| Temperature | 75–90°C | |
| Yield | 96–97% (for pyridine analogs) |
Comparative Analysis of Methods
Table 5: Method Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Schotten-Baumann | High stereochemical control | Requires anhydrous conditions |
| Hydrogenation | Scalable, high yield | Pd catalyst recovery challenges |
| Oxidation | Minimal reagents | Substrate specificity |
| Chiral Resolution | Accessible starting materials | Low yield, costly resolving agents |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R,3S)-piperazine-2,3-dicarboxylic acid derivatives, and how are stereochemical configurations validated?
- Methodology : The synthesis typically involves reacting substituted phenanthrene acid chlorides (e.g., 9-bromo- or 9-iodophenanthrene-3-carbonyl chloride) with cis-piperazine-2,3-dicarboxylic acid under anhydrous conditions in dioxane/water mixtures with sodium hydroxide. Stereochemical validation employs -NMR to confirm coupling patterns (e.g., J-values for axial/equatorial protons) and optical rotation measurements for enantiomeric purity. X-ray crystallography is used for absolute configuration determination in resolved salts (e.g., R-(+)-1-phenylethylamine salt) .
Q. How can researchers characterize the purity and stability of this compound derivatives under physiological conditions?
- Methodology : Use high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to confirm molecular composition. Stability assays involve incubating compounds in buffers (pH 7.4) at 37°C, followed by HPLC-UV monitoring for degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., 183–237°C for bromo/iodo derivatives) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in NMDA receptor subunit selectivity among structurally similar derivatives?
- Methodology : Competitive antagonism assays using Xenopus oocytes expressing recombinant GluN1/GluN2A-D receptors quantify IC values. For example, (2R*,3S*)-1-(9-bromophenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (UBP145) shows 7–10× selectivity for GluN2D over GluN2A/B via Schild analysis. Discrepancies arise from substituent positioning (e.g., phenanthrene-3- vs. 2-carbonyl groups) and halogenation effects on steric hindrance. Cross-validation with GluN2D-knockout models confirms functional relevance .
Q. How do this compound derivatives modulate synaptic plasticity in neurodegenerative disease models?
- Methodology : In hippocampal slices, PPDA (1 μM) inhibits NMDA receptor-mediated long-term depression (LTD) more potently than long-term potentiation (LTP), implicating GluN2C/D subunits in LTD. Use GluN2D-selective antagonists (e.g., UBP141) in in vivo Parkinsonian models (e.g., MPTP-treated mice) to assess extrasynaptic NR2D receptor contributions to dopaminergic neuron loss via patch-clamp recordings of Mg-resistant tonic currents .
Q. What are the limitations of current pharmacological tools targeting GluN2C/D-containing NMDA receptors?
- Methodology : While UBP141 and UBP145 exhibit moderate selectivity (5–10× for GluN2D over GluN2A/B), off-target effects persist at high concentrations. Radioligand binding assays with -MK-801 in cortical membranes quantify non-specific inhibition. Structural analogs with bulkier substituents (e.g., UBP161, 9-iodophenanthrene derivative) improve selectivity but reduce aqueous solubility, complicating in vivo dosing .
Experimental Design Considerations
Q. How should researchers optimize in vitro antagonism assays for GluN2C/D receptors?
- Protocol : Use HEK293 cells co-transfected with GluN1 and GluN2C/D subunits. Measure glutamate-evoked currents via whole-cell voltage clamp (−60 mV, Mg-free solutions). Pre-apply antagonists (e.g., 10 μM UBP141) for 5 min to assess use-dependent blockade. Normalize inhibition to control responses and compare with pan-antagonists (e.g., AP5) to calculate subunit-specific efficacy .
Q. What controls are critical when interpreting contradictory data on neuroprotective effects in stroke models?
- Controls : Include sham-operated animals, vehicle-treated groups, and positive controls (e.g., memantine). Monitor cerebral blood flow via laser Doppler to exclude perfusion artifacts. Use LC-MS/MS to verify brain penetrance of antagonists. Address species-specific receptor expression (e.g., rat vs. mouse hippocampal NR2D distribution) .
Data Interpretation Frameworks
Q. How can computational modeling complement empirical data on receptor-ligand interactions?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using NMDA receptor crystal structures (PDB: 4PE5). Prioritize binding poses that align with mutagenesis data (e.g., GluN2D S632A mutations reducing UBP141 affinity). Free energy perturbation (FEP) calculations quantify halogen substitution impacts (Br vs. I) on binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
